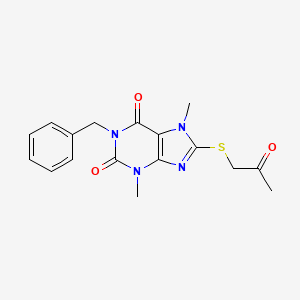

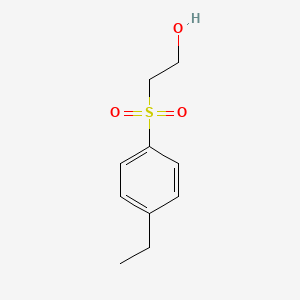

![molecular formula C10H16BrNO B2610046 (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine CAS No. 201138-28-5](/img/structure/B2610046.png)

(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of bicyclo[2.2.1]heptane, which is a type of organic compound with a structure that includes a seven-membered ring of carbon atoms .

Synthesis Analysis

One method for synthesizing similar compounds involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactions involved in the synthesis of similar compounds include a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis Applications

Derivatives of bicyclic amino acid derivatives, including structures similar to (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine, have been synthesized using Aza-Diels-Alder reactions. These derivatives are crucial in asymmetric synthesis, providing a pathway to develop chiral compounds, which are significant in various fields of chemistry and pharmaceuticals (H. Waldmann & M. Braun, 1991).

Metal Complex Synthesis

The compound has potential applications in the synthesis of mixed-metal complexes. For instance, reactions involving similar bromo-substituted compounds with amines and metals in aqueous solutions can lead to the formation of dinuclear and tetranuclear metal complexes, which are valuable in catalysis and material science (Y. Nakamura et al., 2001).

Organometallic Reagent Addition

The compound is also relevant in studies involving the regioselective and diastereoselective addition of organometallic reagents to imines. Such reactions are fundamental in organic synthesis, enabling the construction of complex molecules with high stereocontrol, essential for pharmaceutical synthesis (Giuseppe S. Alvaro et al., 1998).

Synthesis of Functionalized Norbornenes

Functionalized norbornenes, akin to this compound, have been synthesized through silicon-controlled carbocation rearrangement. Such compounds are crucial in developing new materials and in the field of polymer chemistry (I. Fleming & J. Michael, 1981).

Wirkmechanismus

Zukünftige Richtungen

The synthesis of similar compounds has potential applications in various fields. For example, the products could be further functionalized to build up a library of bridged aza-bicyclic structures . Additionally, the optically active lactone is an intermediate in the synthesis of an important precursor of azadirachtin .

Eigenschaften

IUPAC Name |

(NZ)-N-[7-(bromomethyl)-1,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO/c1-9-4-3-7(5-8(9)12-13)10(9,2)6-11/h7,13H,3-6H2,1-2H3/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBFTBBHLBKDMO-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1(C)CBr)CC2=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1\2CCC(C1(C)CBr)C/C2=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Chloro-2-(difluoromethyl)phenyl] acetate](/img/structure/B2609965.png)

![4-[[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2609966.png)

![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2609976.png)

![5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609979.png)

![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2609982.png)

![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)